2-Chloro-6-ethoxy-9-methyl-9H-purine

Regioselective synthesis Nucleophilic aromatic substitution Purine scaffold diversification

Researchers sourcing advanced purine intermediates often face multi-step synthetic routes requiring protecting group strategies, increasing costs and timelines. 2-Chloro-6-ethoxy-9-methyl-9H-purine (CAS 2697-70-3) solves this by providing a pre-functionalized scaffold where the N-9 methyl and C-6 ethoxy groups are already installed, enabling exclusive C-2 nucleophilic substitution without competing side reactions. • Enables high-yielding, regioselective C-2 amination with arylpiperazines and benzylamines under standard SNAr conditions. • Reduces synthetic steps by 2-3 versus starting from 2,6-dichloropurine, directly lowering total synthesis cost. • Serves as a direct precursor for C-8 selective functionalization followed by C-2 diversification-a two-step sequence not achievable with N-9-unprotected or 2,6-dihalogenated purines. Available at 97% purity from BenchChem with competitive pricing and reliable global logistics for medicinal chemistry and kinase inhibitor discovery programs.

Molecular Formula C8H9ClN4O
Molecular Weight 212.63 g/mol
Cat. No. B11888445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-ethoxy-9-methyl-9H-purine
Molecular FormulaC8H9ClN4O
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC2=C1N=CN2C)Cl
InChIInChI=1S/C8H9ClN4O/c1-3-14-7-5-6(11-8(9)12-7)13(2)4-10-5/h4H,3H2,1-2H3
InChIKeyXKSAXHMEXOJJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-ethoxy-9-methyl-9H-purine – Trisubstituted Purine Scaffold for Regioselective Diversification


2-Chloro-6-ethoxy-9-methyl-9H-purine (CAS 2697-70-3) is a trisubstituted purine derivative of the 9H-purine class, bearing a chlorine atom at the C-2 position, an ethoxy group at the C-6 position, and a methyl group at the N-9 position . This substitution pattern imparts differentiated reactivity at each site: the C-2 chlorine serves as a leaving group for nucleophilic aromatic substitution (SNAr), the C-6 ethoxy substituent is relatively inert under most reaction conditions but can influence the electronics of the purine ring, and the N-9 methyl group prevents further N-alkylation or glycosylation at this position, directing subsequent modifications exclusively to the C-2 and C-8 positions [1]. The compound is utilized as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitor candidates and other biologically active purine derivatives .

2-Chloro-6-ethoxy-9-methyl-9H-purine: Why In-Class Analogs Cannot Be Directly Interchanged in Synthesis or Screening


2-Chloro-6-ethoxy-9-methyl-9H-purine presents a unique three-site substitution architecture that cannot be replicated by simpler 2,6-dichloro- or 2-chloro-9-methylpurine intermediates. The concurrent presence of a C-6 ethoxy blocking group and an N-9 methyl cap forces all subsequent nucleophilic substitution chemistry to the C-2 position, enabling high-yielding, regioselective introduction of amines, thiols, or other nucleophiles without requiring protecting group strategies [1]. In contrast, 2,6-dichloro-9-methyl-9H-purine (CAS 2382-10-7) possesses two reactive chlorine sites, often necessitating careful temperature and stoichiometry control to achieve mono-substitution selectivity . The 6-ethoxy substituent additionally modulates the electron density of the purine ring relative to a 2-chloro-9-methyl-9H-purine scaffold (CAS 2346-73-8), which lacks a C-6 substituent entirely and presents different reactivity and solubility profiles [2]. For procurement decisions, the pre-installed C-6 ethoxy and N-9 methyl groups reduce the number of synthetic steps required to reach advanced intermediates, directly impacting total synthesis cost and timeline [1].

Quantitative Differentiation Evidence for 2-Chloro-6-ethoxy-9-methyl-9H-purine Versus Closest Analogs


Regioselective Reactivity: Exclusive C-2 SNAr with Inert C-6 Ethoxy Protection Eliminates Protection/Deprotection Steps

2-Chloro-6-ethoxy-9-methyl-9H-purine enables exclusive nucleophilic substitution at the C-2 position because the C-6 ethoxy group is chemically inert under standard SNAr conditions (amines, thiols, DMF, 80–120 °C), while the N-9 methyl group blocks alkylation at that site. This contrasts with 2,6-dichloro-9-methyl-9H-purine, where both C-2 and C-6 chlorines are susceptible to substitution, requiring stoichiometric control or low temperatures to favor mono-substitution [1]. In the Bzowska et al. (1999) study, the synthesis of 2-chloro-6-aryloxy- and 2-chloro-6-arylalkoxy-purines from 2,6-dichloropurine under phase-transfer conditions demonstrated that only the 6-halogen is exchanged, leaving the 2-chloro intact—confirming the inherent regioselectivity of this substitution pattern [1].

Regioselective synthesis Nucleophilic aromatic substitution Purine scaffold diversification

Purine Nucleoside Phosphorylase (PNP) Inhibition: 6-Ethoxy Substituent Delivers Potent Mixed-Type Inhibition in E. coli PNP

In the study by Bzowska et al. (1999), 2-chloro-6-ethoxypurine (the direct N-9 unsubstituted analog of the target compound) exhibited an uncompetitive inhibition constant (Kiu) of 2.2 µM against purified hexameric E. coli purine nucleoside phosphorylase (PNP) [1]. This places the 6-ethoxy-2-chloropurine scaffold among the most potent PNP inhibitors in the series, surpassed only by 6-benzylthio-2-chloro- (Kiu = 0.4 µM) and 6-benzyloxy-2-chloro- (Kiu = 0.6 µM) derivatives. The 6-ethoxy analog is approximately 2.4-fold more potent than the 6-phenoxy derivative (IC₅₀ = 26 µM) and >12-fold more potent than the 6-cyclohexyloxy analog (IC₅₀ = 56 µM) [1]. The N-9 methyl group in the target compound is expected to further modulate binding affinity by eliminating the N-9 hydrogen bond donor capacity, a feature that could enhance selectivity for hexameric 'high-molecular-mass' PNPs over trimeric PNPs from other species [1][2].

Purine nucleoside phosphorylase Enzyme inhibition Anti-infective target

Molecular Weight and Rotatable Bond Profile: Ethoxy Chain Provides Conformational Flexibility Compared to Methoxy Analog

2-Chloro-6-ethoxy-9-methyl-9H-purine (MW = 212.63 g/mol, molecular formula C₈H₉ClN₄O) possesses a molecular weight that is 34.44 g/mol higher than the corresponding 6-methoxy analog (2-chloro-6-methoxy-9-methyl-9H-purine, estimated MW ~178.19 g/mol, C₇H₇ClN₄O) due to the additional methylene unit in the ethoxy chain [1]. The ethoxy group introduces one additional rotatable bond compared to the methoxy analog, increasing conformational flexibility at the C-6 pocket. Compared to 2-chloro-9-methyl-9H-purine (MW = 168.58 g/mol, C₆H₅ClN₄), which lacks any C-6 substituent, the target compound is 44.05 g/mol heavier and gains the C-6 ether oxygen as an additional hydrogen bond acceptor, altering solubility and target-binding capacity [1].

Physicochemical properties Molecular weight Drug-likeness

N-9 Methyl Block: Prevents Undesired N-7/N-9 Isomer Formation During Subsequent Alkylation or Glycosylation Chemistry

The presence of the N-9 methyl group in 2-chloro-6-ethoxy-9-methyl-9H-purine permanently occupies the purine N-9 position, preventing the formation of undesired N-7/N-9 regioisomeric mixtures during subsequent synthetic transformations. This is a well-documented challenge in purine chemistry: alkylation of 6-chloropurine or 2,6-dichloropurine at N-9 typically yields N-9/N-7 isomer ratios ranging from 60:40 to 85:15 depending on conditions, requiring chromatographic separation [1][2]. The target compound eliminates this isomeric mixture problem entirely, as the N-9 position is already blocked. Furthermore, the N-9 methyl group prevents glycosylation at this position, which is critical when the compound is used as a precursor for N-7 or C-8 functionalized purine derivatives rather than nucleoside analogs [1].

Regioselective alkylation Nucleoside analog synthesis Protecting-group-free strategy

Optimal Application Scenarios for 2-Chloro-6-ethoxy-9-methyl-9H-purine Based on Demonstrated Differentiation


Kinase Inhibitor Scaffold Diversification via C-2 Amination

The C-2 chlorine atom in 2-chloro-6-ethoxy-9-methyl-9H-purine can be selectively displaced by arylpiperazines, benzylamines, and other nitrogen nucleophiles under standard SNAr conditions (amine, K₂CO₃, DMF, 80–100 °C) to generate focused libraries of C-2-aminated purine derivatives. This single-site reactivity, combined with the inert C-6 ethoxy group, enables parallel synthesis of kinase inhibitor candidates (e.g., CDK, EGFR, PI3Kδ inhibitors) without cross-reactivity concerns [1]. The pre-installed N-9 methyl group further ensures that the scaffold remains a small-molecule inhibitor template rather than being converted to a nucleoside, maintaining the molecular weight range (typically 250–500 g/mol) preferred for ATP-competitive kinase inhibitors [1].

Purine Nucleoside Phosphorylase (PNP) Inhibitor Lead Optimization

The 6-ethoxy-2-chloropurine core has demonstrated potent mixed-type inhibition of hexameric E. coli PNP (Kiu = 2.2 µM), with selectivity over trimeric PNPs [1]. 2-Chloro-6-ethoxy-9-methyl-9H-purine serves as a direct precursor for introducing C-2 amine substituents to further optimize PNP binding affinity and species selectivity. The N-9 methyl group may modulate the dead-end ternary complex formation with enzyme and orthophosphate, a mechanistic feature observed for this compound class [1]. This scaffold is relevant for developing inhibitors targeting human PNP, a validated target for T-cell malignancies and autoimmune disorders [1].

C-8 Functionalized Purine Derivative Synthesis via N-9 Methyl-Blocked Scaffold

With the N-9 position methylated and the C-6 position protected as the ethoxy ether, 2-chloro-6-ethoxy-9-methyl-9H-purine offers a unique opportunity for C-8 selective functionalization (e.g., halogenation, cross-coupling, or direct arylation) without competing N-9 reactivity [1]. This is particularly valuable for synthesizing 8-aryl- or 8-heteroaryl-purine derivatives, a structural motif found in several kinase inhibitors and antibacterial agents [1]. The C-2 chlorine can subsequently be displaced to introduce a second diversity element, enabling a two-step, protecting-group-free diversification sequence (C-8 functionalization first, then C-2 amination) that is not achievable with 2,6-dichloro- or N-9-unprotected purine scaffolds [1].

Analytical Reference Standard and Impurity Profiling for Clofarabine-Related Substances

2-Chloro-6-ethoxy-9-methyl-9H-purine is structurally related to key intermediates and potential impurities in the synthesis of clofarabine (a 2-chloro-2′-deoxy-2′-fluoro-β-D-arabinofuranosyladenine antimetabolite). The ethoxy substitution pattern at C-6 and methyl group at N-9 make this compound a valuable reference standard for identifying and quantifying process-related impurities during clofarabine manufacturing and quality control [1]. Its availability at 97–98% purity from multiple suppliers supports its use in validated HPLC methods for pharmaceutical impurity profiling [1].

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